molecular formula C3H8N2O2 B1296683 Lacthydrazide CAS No. 2651-42-5

Lacthydrazide

Cat. No. B1296683
CAS RN: 2651-42-5
M. Wt: 104.11 g/mol
InChI Key: QCICYPQPGJJZGW-UHFFFAOYSA-N
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Description

Lacthydrazide, also known as lactic acid hydrazide, is a versatile compound used in a variety of scientific research applications. It is an important intermediate in the production of polyhydroxyalkanoates (PHAs) and can be used as a reagent in organic synthesis. Lacthydrazide has also been used as a biochemical tool in the study of protein structure and function.

Scientific Research Applications

Enhanced Bioactivity through Immobilization

  • N-Terminal Immobilization of Bioactive Molecules : Research demonstrates that the orientation of bioactive molecules immobilized on a biodegradable substrate can be controlled to improve their accessibility and bioactivity. This was shown using the osteotropic peptide, parathyroid hormone (1-34), which was bound to hydrazide-derivatized poly(lactide-co-glycolide) to form a hydrazone bond. The use of dihydrazide spacers increased peptide immobilization and enhanced interaction with cell receptors, potentially useful for localized tissue responses (Sharon & Puleo, 2008).

Applications in Nanotechnology and Drug Delivery

  • PLGA-based Nanotechnology : Poly(lactic-co-glycolic acid) (PLGA) nanotechnology, incorporating hydrazide groups, has been approved by the FDA for drug delivery, diagnostics, and other applications in clinical and basic science research. This includes uses in cardiovascular disease, cancer, vaccine, and tissue engineering (Lü et al., 2009).
  • Biodegradable Nanoparticles for Drug and Gene Delivery : Biodegradable nanoparticles, including those formulated from PLGA, show potential in delivering various agents like DNA, proteins, peptides, and low molecular weight compounds. Their intracellular uptake, trafficking, and enhanced therapeutic efficacy at the cellular level are of particular interest (Panyam & Labhasetwar, 2003).

Polymer Science and Material Engineering

  • Nucleating Agent for Poly(L-lactic acid) : Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), significantly enhancing crystallization and improving physical and mechanical properties. This suggests potential applications in producing materials with higher heat resistance and stiffness, such as automotive parts and electrical appliances (Kawamoto et al., 2007).

Environmental and Biotechnological Applications

  • Laccase Immobilization for Wastewater Treatment : Laccase from Trametes versicolor, immobilized on a modified PVDF microfiltration membrane, was effective in removing certain pesticides from wastewater. The enzyme was covalently immobilized via hydrazide groups, demonstrating the utility of this approach in environmental applications (Jolivalt, 2000).
  • Industrial and Biotechnological Applications of Laccases : Laccases are used for detoxifying industrial effluents, medical diagnostics, bioremediation, water purification, and as catalysts in anti-cancer drug manufacturing. Their ability to oxidize both phenolic and non-phenolic compounds and remove environmental pollutants underlines their biotechnological importance (Couto & Herrera, 2006).

properties

IUPAC Name

2-hydroxypropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(6)3(7)5-4/h2,6H,4H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICYPQPGJJZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309959
Record name Lacthydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lacthydrazide

CAS RN

2651-42-5
Record name Propanoic acid, hydrazide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lacthydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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